3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound is a heterocyclic molecule featuring a fused triazolo-pyrimidinone core substituted with a 2-methoxyphenyl group at position 3 and a 3-methylphenyl-1,2,4-oxadiazole moiety at position 4.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O3/c1-13-6-5-7-14(10-13)19-23-17(31-25-19)11-27-12-22-20-18(21(27)29)24-26-28(20)15-8-3-4-9-16(15)30-2/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSSEZSPDZJHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials
Formation of the Triazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Group: This can be achieved through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Methoxyphenyl Group: This step typically involves a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the oxadiazole ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ primarily in the substituents on the phenyl and oxadiazole groups. Key examples include:
Key Observations :
- Fluorine substituents (e.g., ) improve metabolic stability via reduced oxidative metabolism.
- Steric Considerations : Bulkier substituents like 3,4-dimethylphenyl () may hinder binding in sterically constrained active sites compared to smaller groups like 3-methylphenyl.
Physicochemical and Spectroscopic Properties
Biological Activity
The compound 3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has gained attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C22H22N4O2
- Molecular Weight : 378.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the oxadiazole and triazole moieties suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : Preliminary studies indicate that the compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 36 | Induction of apoptosis via caspase activation |
| HeLa | 34 | Mitochondrial pathway involvement |
| MCF-7 | 69 | Cell cycle arrest and apoptosis |
These results indicate that the compound exhibits significant cytotoxicity against human cancer cell lines with IC50 values below 100 µM, suggesting its potential as an anticancer agent .
Case Studies
-
Study on HCT116 Cells :
- Treatment with the compound resulted in a notable increase in apoptotic cells as indicated by annexin V staining.
- Flow cytometry analysis revealed a significant accumulation of cells in the sub-G1 phase of the cell cycle.
-
HeLa Cell Line Analysis :
- The compound was shown to activate caspases leading to morphological changes characteristic of apoptosis.
- A dose-dependent increase in phosphatidylserine translocation was observed.
Pharmacological Effects
In addition to its cytotoxic properties, this compound has shown promise in other pharmacological areas:
- Antibacterial Activity : Preliminary tests indicate moderate antibacterial effects against several strains including Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound has demonstrated strong inhibitory activity against urease and acetylcholinesterase enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
